molecular formula C11H11IN2 B8163509 4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole

4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole

Cat. No.: B8163509
M. Wt: 298.12 g/mol
InChI Key: JSJYVBSVEDTPJY-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a 4-methylphenyl group at the 5th position of the pyrazole ring. Pyrazole derivatives are known for their diverse chemical, physical, and biological properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the iodination of 1-methyl-5-(4-methylphenyl)-1H-pyrazole. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:

  • Dissolve 1-methyl-5-(4-methylphenyl)-1H-pyrazole in an appropriate solvent such as dichloromethane.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used under conditions like reflux in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Products with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Deiodinated products or products with modified functional groups.

Scientific Research Applications

4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Material Science: It can be used in the development of new materials with specific properties such as conductivity, fluorescence, or catalytic activity.

    Agrochemicals: The compound can be used in the synthesis of pesticides, herbicides, or fungicides.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-(4-methylphenyl)-1H-pyrazole: Lacks the iodine atom at the 4th position.

    4-chloro-1-methyl-5-(4-methylphenyl)-1H-pyrazole: Contains a chlorine atom instead of iodine.

    4-bromo-1-methyl-5-(4-methylphenyl)-1H-pyrazole: Contains a bromine atom instead of iodine.

Uniqueness

4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The larger size and higher polarizability of iodine compared to chlorine or bromine can lead to different chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-iodo-1-methyl-5-(4-methylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2/c1-8-3-5-9(6-4-8)11-10(12)7-13-14(11)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJYVBSVEDTPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Iodosuccinimide (95%, 756 mg, 3.19 mmol) was added to a solution of 1-methyl-5-(4-methylphenyl)-1H-pyrazole (500 mg, 2.90 mmol) in acetonitrile (15 mL), and the reaction was allowed to stir for 1 hour at 85° C. Removal of solvent in vacuo provided a residue, which was chromatographed on silica gel (Gradient: 20% to 50% ethyl acetate in heptane) to provide the product as a brown oil. Yield: 630 mg, 2.11 mmol, 73%. LCMS m/z 299.2 (M+1). 1H NMR (400 MHz, CDCl3) δ 2.44 (br s, 3H), 3.83 (s, 3H), 7.26-7.33 (m, 4H), 7.57 (s, 1H).
Quantity
756 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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